4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 2,4-dichlorobenzoate
4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 2,4-dichlorobenzoate
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1119471
InChI:
InChI=1S/C22H17Cl2NO4/c23-13-3-8-16(17(24)10-13)22(28)29-15-6-4-14(5-7-15)25-20(26)18-11-1-2-12(9-11)19(18)21(25)27/h3-8,10-12,18-19H,1-2,9H2
SMILES:
C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)OC(=O)C5=C(C=C(C=C5)Cl)Cl
Molecular Formula:
C22H17Cl2NO4
Molecular Weight:
430.3 g/mol
4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 2,4-dichlorobenzoate
CAS No.:
Inhibitors
Cat. No.: VC1119471
Molecular Formula: C22H17Cl2NO4
Molecular Weight: 430.3 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C22H17Cl2NO4 |
---|---|
Molecular Weight | 430.3 g/mol |
IUPAC Name | [4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)phenyl] 2,4-dichlorobenzoate |
Standard InChI | InChI=1S/C22H17Cl2NO4/c23-13-3-8-16(17(24)10-13)22(28)29-15-6-4-14(5-7-15)25-20(26)18-11-1-2-12(9-11)19(18)21(25)27/h3-8,10-12,18-19H,1-2,9H2 |
Standard InChI Key | WKKUFXUKJXXSAZ-UHFFFAOYSA-N |
SMILES | C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)OC(=O)C5=C(C=C(C=C5)Cl)Cl |
Canonical SMILES | C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)OC(=O)C5=C(C=C(C=C5)Cl)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume